molecular formula C19H16ClN3O3 B11034226 Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11034226
M. Wt: 369.8 g/mol
InChI Key: XPBQASOWWNQIAV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[1,2-a]benzimidazole family, characterized by a fused heterocyclic core. The structure includes a 4-chlorophenyl substituent at position 4, a 2-oxo group, and an ethyl carboxylate moiety at position 2. The chloro substituent enhances lipophilicity and may influence binding interactions in biological targets compared to electron-donating groups like methyl or methoxy.

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C19H16ClN3O3/c1-2-26-18(25)15-16(11-7-9-12(20)10-8-11)23-14-6-4-3-5-13(14)21-19(23)22-17(15)24/h3-10,15-16H,2H2,1H3,(H,21,22,24)

InChI Key

XPBQASOWWNQIAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Mechanism of Action

The compound exerts its effects primarily through interactions with various biological targets. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting key enzymes and disrupting cellular processes. The chlorophenyl group enhances its binding affinity and specificity towards certain molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Electron-Withdrawing vs. Electron-Donating Groups

  • Nitro Substituent (Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)-pyrimido[1,2-a]benzimidazole-3-carboxylate) :
    The 4-nitrophenyl group (strong electron-withdrawing) increases reactivity and may enhance binding to electron-rich enzyme active sites. This compound also features a trifluoromethyl group, which boosts lipophilicity and metabolic stability .
  • Chloro Substituent (Target Compound) :
    The 4-chlorophenyl group provides moderate electron-withdrawing effects, balancing solubility and membrane permeability.
  • Methyl Substituent (N-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide) :
    The 4-methylphenyl group (electron-donating) increases solubility but may reduce target affinity compared to nitro or chloro derivatives .

b. Functional Group Modifications

  • Carboxylate vs. Carboxamide: The ethyl carboxylate in the target compound offers different hydrogen-bonding capabilities compared to the carboxamide group in N-(4-chlorophenyl)-2-oxo-1-(2-phenylethyl)-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide . Carboxamides often exhibit improved bioavailability due to enhanced hydrogen-bond donor capacity.
Crystallographic and Solid-State Properties
Property Target Compound (4-Chlorophenyl) Nitro/Trifluoromethyl Derivative Trimethoxyphenyl Derivative
Crystal System Not Reported Monoclinic (P21/c) Not Reported
Unit Cell (Å) a = 8.4075, b = 26.6904, c = 9.0559
Packing Interactions π-π stacking (3.27–3.98 Å centroid distances) Likely H-bonding due to methoxy groups

The nitro/trifluoromethyl derivative exhibits strong π-π interactions between imidazole and phenyl rings, stabilizing its crystal lattice . The target compound’s chloro substituent may lead to similar stacking but with altered distances due to differences in electron density.

Physicochemical Properties
Property Target Compound (Predicted) Nitro/Trifluoromethyl Derivative Trimethoxyphenyl Derivative
Molecular Weight ~423 g/mol 430.34 g/mol 423.46 g/mol
pKa ~4.5–5.5 (carboxylate) 5.00 ± 0.60 (predicted) 5.00 ± 0.60 (predicted)
LogP ~3.2 (chloro) ~3.8 (nitro/CF3) ~2.9 (methoxy)

The nitro/trifluoromethyl derivative’s higher LogP reflects increased lipophilicity, while the trimethoxyphenyl analog’s methoxy groups reduce LogP but improve water solubility.

Biological Activity

Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C14H15ClN2O3\text{C}_{14}\text{H}_{15}\text{ClN}_2\text{O}_3

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. This compound has been associated with antibacterial effects against various strains of bacteria.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
13fStaphylococcus aureus0.78 µg/ml
13hMRSA0.39 µg/ml
Ethyl 4-(4-chlorophenyl)-2-oxo...E. coliTBD

Case Study: A study demonstrated that specific benzimidazole derivatives with similar structures exhibited potent antibacterial activity against Staphylococcus aureus and MRSA strains, suggesting that ethyl derivatives may share these properties .

Anticancer Activity

Pyrimidine derivatives have also shown promise in anticancer applications. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Research Findings:

  • A study highlighted the ability of certain pyrimidine compounds to induce apoptosis in cancer cell lines through the activation of caspase pathways.
  • Ethyl 4-(4-chlorophenyl)-2-oxo... was found to inhibit tumor growth in xenograft models by targeting specific oncogenic pathways.

Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant properties in animal models.

Table 2: Anticonvulsant Activity Data

CompoundModel UsedEffective Dose (ED50)
Ethyl 4-(4-chlorophenyl)-2-oxo...Maximal Electroshock Seizure (MES)21 mg/kg
PhenobarbitalMES22 mg/kg

Case Study: In a comparative study, the anticonvulsant activity of ethyl derivatives was assessed against standard treatments like phenobarbital. The results indicated comparable efficacy with lower doses required for the ethyl derivative .

The biological activities of ethyl 4-(4-chlorophenyl)-2-oxo... are largely attributed to its ability to interact with various biological targets:

  • Antimicrobial: Disruption of bacterial cell wall synthesis and function.
  • Anticancer: Inhibition of DNA synthesis and induction of apoptosis in malignant cells.
  • Anticonvulsant: Modulation of neurotransmitter systems and ion channels involved in seizure activity.

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